![molecular formula C18H18N2O3 B15042894 2-(2-Methoxyphenoxy)-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15042894.png)
2-(2-Methoxyphenoxy)-N'-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenoxy)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenoxy group, a phenylpropenylidene moiety, and an acetohydrazide linkage, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(2-Methoxyphenoxy)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate halogenated acetohydrazide under basic conditions to form the intermediate compound. This intermediate is then subjected to a condensation reaction with cinnamaldehyde to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-(2-Methoxyphenoxy)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-(2-Methoxyphenoxy)-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide include:
2-(2-Methoxyphenoxy)ethanamine: This compound shares the methoxyphenoxy group but differs in its overall structure and applications.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar phenylpropenylidene moiety but differs in its additional aromatic ring structure.
2-Methoxyphenyl isocyanate: This compound is used as a reagent in organic synthesis and shares the methoxyphenyl group.
Properties
Molecular Formula |
C18H18N2O3 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-11-5-6-12-17(16)23-14-18(21)20-19-13-7-10-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,20,21)/b10-7+,19-13+ |
InChI Key |
DOLBXSJUNHEVBB-CIOYMBLNSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-2-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15042818.png)
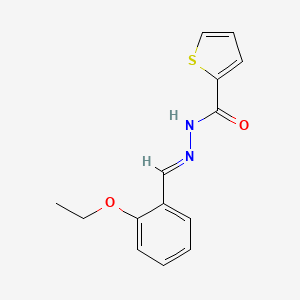
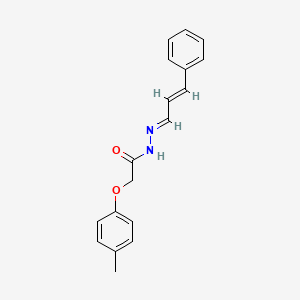
![5-nitro-2-(4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)pyridine](/img/structure/B15042841.png)
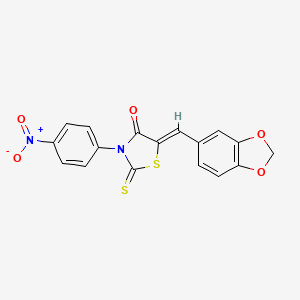
![4-chloro-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B15042856.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15042862.png)
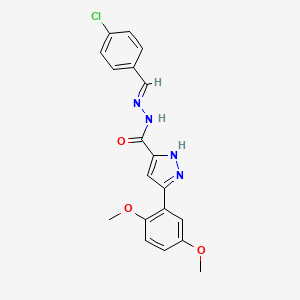
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15042873.png)
![(5Z)-3-benzyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15042876.png)
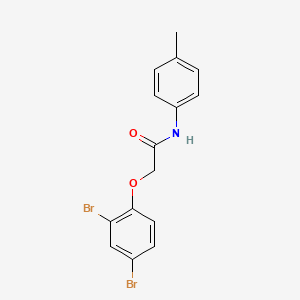
![3-methyl-N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}benzamide](/img/structure/B15042893.png)
![2-(Azepan-1-ylcarbonyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15042902.png)
![3,4-dibromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B15042909.png)
